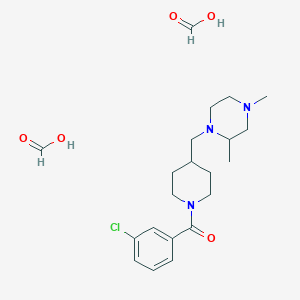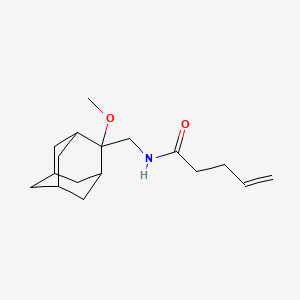![molecular formula C16H21N3O3S B2634441 4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile CAS No. 2309573-87-1](/img/structure/B2634441.png)
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a diazepane ring, a sulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting with the preparation of the oxolane and diazepane intermediates. The oxolane ring can be synthesized through the cyclization of 1,4-dihydroxybutane, while the diazepane ring is formed via the reaction of ethylenediamine with a suitable dihalide. The sulfonyl group is introduced through sulfonation reactions, and the benzonitrile moiety is added via nucleophilic substitution reactions involving cyanide sources .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the diazepane and oxolane rings provide structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide: Contains an amide group instead of a nitrile.
4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzyl alcohol: Features a hydroxyl group instead of a nitrile
Uniqueness
The uniqueness of 4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the nitrile group allows for further functionalization, while the sulfonyl group enhances its reactivity and stability. The oxolane and diazepane rings contribute to its structural diversity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c17-12-14-2-4-16(5-3-14)23(20,21)19-8-1-7-18(9-10-19)15-6-11-22-13-15/h2-5,15H,1,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXCIZFSIWIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
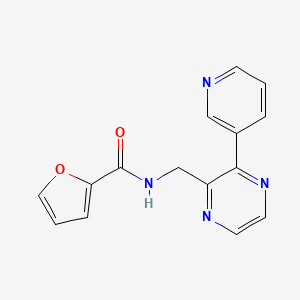
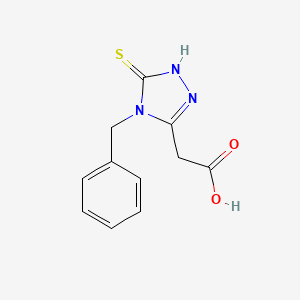
![N-[2-(2-hydroxyethoxy)ethyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2634360.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2634361.png)
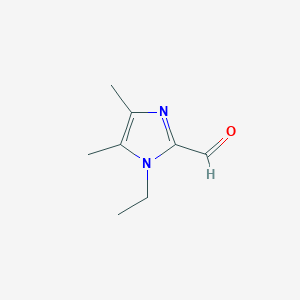
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
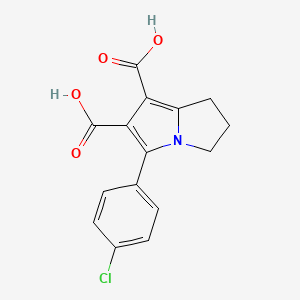
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
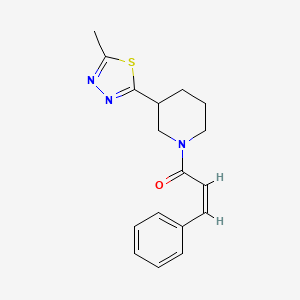
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
